4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

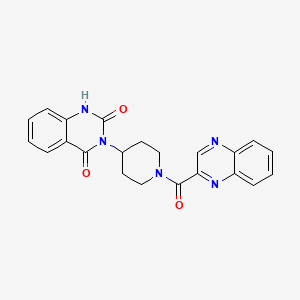

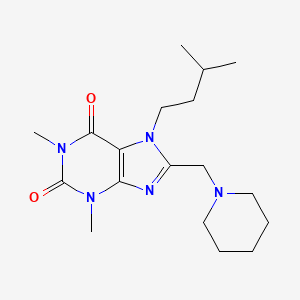

The molecular structure of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide consists of a furan ring attached to an oxadiazole ring, which is further connected to a benzamide group through an acetyl linkage. The molecular weight of this compound is 297.27.Scientific Research Applications

Anticancer Properties

One significant application of compounds related to 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is in the realm of anticancer research. The synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives have been conducted, showing potential anticancer activities against various cancer cell lines. For example, a study synthesized 1,3,4-oxadiazole derivatives and evaluated their anticancer potential, identifying compounds with moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines compared to etoposide, a reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

Compounds based on the 1,3,4-oxadiazole ring structure, including variations like this compound, have been explored for their antimicrobial and antifungal properties. A study focusing on the synthesis and evaluation of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activities against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiplasmodial Activities

The search for new antimalarial agents has led to the exploration of 1,3,4-oxadiazole derivatives. Research into the N-acylated furazan-3-amines has uncovered compounds with promising activity against Plasmodium falciparum strains, indicating their potential in developing new antimalarial drugs. This research highlights the structural activity relationships and the impact of acyl moieties on the compounds' activity and cytotoxicity (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Applications in Material Science

Beyond their biological activities, 1,3,4-oxadiazole derivatives are also significant in material science. Their incorporation into aromatic polyamides has been studied, resulting in materials with good thermal stability, solubility, and mechanical properties. These polymers, containing 1,3,4-oxadiazole units, show potential for use in creating thin flexible films and have demonstrated blue fluorescence, indicating their utility in optoelectronic applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Future Directions

Future research could focus on the synthesis and characterization of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and similar compounds, as well as their potential applications in various fields. Given the biological activities reported for similar compounds, this compound could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds with furan and oxadiazole moieties have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to exhibit various biological activities, suggesting that they may have favorable adme properties .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant molecular and cellular effects .

Action Environment

Similar compounds have been reported to exhibit various biological activities, suggesting that they may be influenced by environmental factors .

Properties

IUPAC Name |

4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQQEUIHUIWSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)

![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2679975.png)

![3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2679976.png)